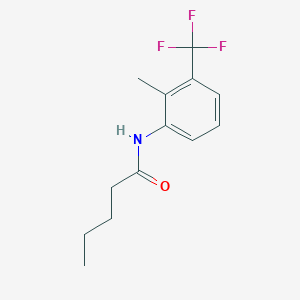
4-(Chloromethyl)-1,3-dioxolane
概要
説明
4-(Chloromethyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes It is characterized by a five-membered ring containing two oxygen atoms and a chloromethyl group attached to one of the carbon atoms
科学的研究の応用
4-(Chloromethyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be utilized in the modification of biomolecules for research purposes.
Industry: Used in the production of polymers and other industrial chemicals.
準備方法
Synthetic Routes and Reaction Conditions
4-(Chloromethyl)-1,3-dioxolane can be synthesized through several methods. One common approach involves the reaction of formaldehyde with ethylene glycol in the presence of hydrochloric acid, followed by chlorination. The reaction conditions typically include:
Temperature: 0-5°C
Catalyst: Hydrochloric acid
Solvent: Dichloromethane
The reaction proceeds through the formation of a cyclic acetal intermediate, which is then chlorinated to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
4-(Chloromethyl)-1,3-dioxolane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as sodium phenoxide, leading to the formation of phenoxy-substituted dioxolanes.
Oxidation: The compound can be oxidized to form corresponding dioxolane oxides.
Reduction: Reduction reactions can convert the chloromethyl group to a hydroxymethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium phenoxide in ethanol.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Phenoxy-substituted dioxolanes: from nucleophilic substitution.
Dioxolane oxides: from oxidation.
Hydroxymethyl-substituted dioxolanes: from reduction.
作用機序
The mechanism of action of 4-(Chloromethyl)-1,3-dioxolane involves its reactivity with nucleophiles and electrophiles. The chloromethyl group acts as a reactive site, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications.
類似化合物との比較
Similar Compounds
- 4-(Chloromethyl)phenyltrimethoxysilane
- Chloromethyl methyl ether
- Trichloromethyl compounds
Comparison
4-(Chloromethyl)-1,3-dioxolane is unique due to its dioxolane ring structure, which imparts distinct reactivity compared to other chloromethyl compounds. The presence of two oxygen atoms in the ring enhances its ability to participate in various chemical reactions, making it a versatile intermediate in organic synthesis .
特性
IUPAC Name |
4-(chloromethyl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO2/c5-1-4-2-6-3-7-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDNGVFSUHFMCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCO1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072-61-3 | |
| Record name | NSC46198 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46198 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure and molecular formula of 4-(Chloromethyl)-1,3-dioxolane?
A1: this compound has the molecular formula C4H7ClO2. Its structure consists of a five-membered ring containing two oxygen atoms at positions 1 and 3, and a chloromethyl group (-CH2Cl) attached to the carbon at position 4.
Q2: What are the primary applications of this compound in synthesis?
A2: this compound serves as a crucial building block in organic synthesis. Its reactive chloromethyl group allows for various transformations, including nucleophilic substitution reactions. This enables its use in synthesizing diverse compounds like:
- Herbicides: Researchers have explored the herbicidal activity of substituted cyclic acetals derived from this compound, showing promising results in controlling wheat and sunflower growth. []
- Antibacterial agents: Substituted 1-[(2-aryl-1,3-dioxolan-4-yl)methyl]-1H-azoles, synthesized using this compound, exhibited potent antibacterial activity against Gram-positive bacteria, comparable to ciprofloxacin. []
- Cleavable Surfactants: Researchers synthesized acetal cleavable surfactants, sodium (2-alkyl-1,3-dioxolan-4-yl)methane-1-sulfonate, using this compound as a starting material. These surfactants show potential for applications requiring controlled degradability. []
- Unsymmetrical Disulfides: this compound serves as a precursor for synthesizing unsymmetrical disulfides, which have shown potential as anti-seize additives in transmission oils. []
Q3: Can you provide an example of a reaction mechanism involving this compound?
A3: A significant reaction involving this compound is its ring-opening polymerization. Studies demonstrate its cationic copolymerization with cyclic ethers like tetrahydrofuran, producing poly(keto-ether)s. The mechanism involves the attack of the initiator on the 4-methylene group, followed by ring-opening and subsequent monomer addition. [, ]
Q4: Are there analytical methods for detecting and quantifying this compound?
A4: Various analytical techniques are employed to characterize and quantify this compound and its derivatives. These include:
- Spectroscopy: Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are widely used for structural elucidation. [, , ]
- Chromatography: High-performance liquid chromatography (HPLC) is often used for separating and quantifying these compounds, especially in complex mixtures. []
Q5: Has the application of microwave irradiation in reactions involving this compound been explored?
A5: Yes, researchers have investigated microwave-assisted synthesis involving this compound. For instance, microwave irradiation significantly accelerated the O-alkylation of catechol and salicylic alcohol with this compound, leading to improved yields and reduced reaction times. [] Similarly, microwave-assisted derivatization techniques have been employed to enhance the detection of 3-chloropropanediol in soy sauce samples. []
Q6: Are there studies exploring the structure-activity relationships of compounds derived from this compound?
A6: Yes, researchers are actively investigating the structure-activity relationships of this compound derivatives. For instance, studies on unsymmetrical disulfides revealed that replacing one 1,3-dioxolane fragment with allyl or benzyl groups enhanced their anti-seize properties. This improvement is attributed to better adsorption on metal surfaces. [] Additionally, modifications to the aryl substituents in 1-[(2-aryl-1,3-dioxolan-4-yl)methyl]-1H-azoles significantly influence their antibacterial activity. []
Q7: What are the implications of using this compound for environmental safety and sustainability?
A7: While this compound offers valuable applications, its use raises concerns regarding its environmental impact. Research on its biodegradability, ecotoxicological effects, and potential for accumulation in the environment is crucial to ensure its responsible use. Developing sustainable synthesis routes and exploring environmentally benign alternatives are critical aspects for future research.
Q8: Are there any historical milestones or significant contributions to the research field of this compound?
A8: The research on this compound has progressed alongside advancements in organic synthesis and materials science. Significant contributions include:
- Early synthesis and reactivity studies: Initial research focused on the synthesis and fundamental reactivity of this compound, laying the groundwork for further exploration. [, ]
- Exploration of diverse applications: Subsequent research has expanded the applications of this compound, encompassing fields like polymer chemistry, pharmaceutical development, and agrochemicals. [, , , , ]
- Development of sustainable methodologies: Recent efforts have focused on utilizing green chemistry principles to minimize the environmental impact associated with using this compound. This includes exploring alternative reaction media, catalysts, and sustainable synthesis routes. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




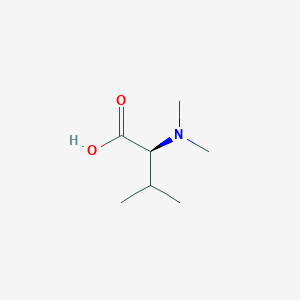



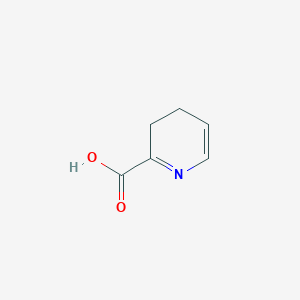
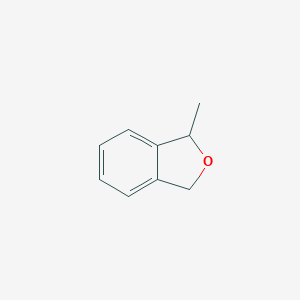
![2-[2-(4-Methylphenyl)-1,1-dioxido-6-phenyl-4H-thiopyran-4-ylidene]propanedinitrile](/img/structure/B156701.png)
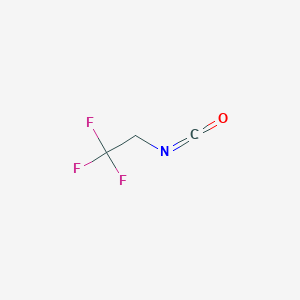


![tert-Butyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B156711.png)
